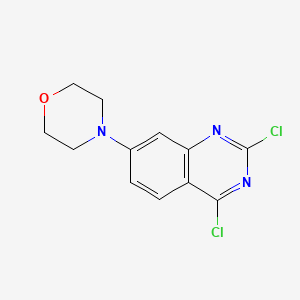
(5-amino-2-thienyl)phenyl-Methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-amino-2-thienyl)phenyl-Methanone is a heterocyclic compound that features a thiophene ring substituted with an amino group at the 2-position and a phenylcarbonyl group at the 5-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .
Synthetic Routes and Reaction Conditions:
Gewald Reaction: This is a common method for synthesizing aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Fiesselmann Synthesis: This method uses α-haloketones and thiourea to form thiophene derivatives.
Industrial Production Methods: Industrial production often utilizes scalable versions of the above-mentioned synthetic routes, optimizing reaction conditions for higher yields and purity. Catalysts and solvents are chosen to enhance reaction efficiency and minimize environmental impact .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, Grignard reagents, and organolithium compounds are frequently employed.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various functionalized thiophene derivatives.
Applications De Recherche Scientifique
(5-amino-2-thienyl)phenyl-Methanone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (5-amino-2-thienyl)phenyl-Methanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, altering their activity and leading to therapeutic effects . In materials science, its electronic properties are harnessed for applications in organic electronics .
Comparaison Avec Des Composés Similaires
2-Aminothiophene: Shares the amino group but lacks the phenylcarbonyl substitution.
5-Phenylthiophene: Contains the phenyl group but lacks the amino substitution.
Thiophene-2-carboxylic acid: Features a carboxyl group instead of an amino group.
Uniqueness: (5-amino-2-thienyl)phenyl-Methanone is unique due to the presence of both the amino and phenylcarbonyl groups, which confer distinct electronic and steric properties. This dual substitution enhances its versatility in various chemical reactions and applications .
Propriétés
Formule moléculaire |
C11H9NOS |
|---|---|
Poids moléculaire |
203.26 g/mol |
Nom IUPAC |
(5-aminothiophen-2-yl)-phenylmethanone |
InChI |
InChI=1S/C11H9NOS/c12-10-7-6-9(14-10)11(13)8-4-2-1-3-5-8/h1-7H,12H2 |
Clé InChI |
WZCRHULLOCIESQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[6-(4-Isopropylpiperazin-1-yl)pyridazin-3-yl]benzonitrile](/img/structure/B8643475.png)
![7-(4-Butylphenyl)-5,10-dihydroindeno[1,2-b]indole-2-carboxylic acid](/img/structure/B8643481.png)






